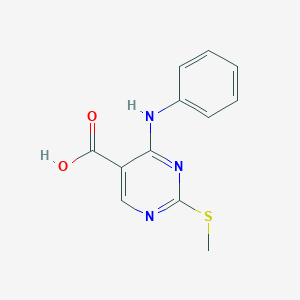

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid

Description

Propriétés

IUPAC Name |

4-anilino-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-18-12-13-7-9(11(16)17)10(15-12)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPXFPSWBAHAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Pyrimidine Ring Formation

The pyrimidine core is typically assembled through a condensation reaction between a β-keto ester and a thioamidine derivative. For example, ethyl 2-(ethoxymethylene)acetoacetate reacts with methyl carbamimidothioate in ethanol under reflux with triethylamine, forming 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. This method achieves an 81% yield after 48 hours, with crystallization from ethanol/water ensuring >95% purity.

Reaction Conditions:

| Component | Quantity/Concentration |

|---|---|

| Ethyl 2-(ethoxymethylene)acetoacetate | 20.0 g (107 mmol) |

| Methyl carbamimidothioate | 9.68 g (107 mmol) |

| Triethylamine | 10.8 g (107 mmol) |

| Solvent (EtOH) | 100 mL |

| Temperature | Reflux (78°C) |

| Time | 48 hours |

Introduction of the Anilino Group

The methyl group at C4 in the intermediate is replaced via nucleophilic aromatic substitution (SNAr) using aniline. This requires activating the pyrimidine ring with electron-withdrawing groups (e.g., methylthio at C2) and a suitable leaving group (e.g., chloro or nitro at C4). For instance, 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester reacts with aniline in dimethylformamide (DMF) at 120°C for 24 hours, yielding the anilino derivative.

Optimized Substitution Protocol:

-

Reagents: Aniline (2 eq), K₂CO₃ (3 eq), DMF (anhydrous).

-

Yield: 68–75% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Pathways and Comparative Analysis

Direct Functionalization of Preformed Pyrimidines

An alternative approach involves modifying commercially available pyrimidine carboxylates. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate serves as a precursor, where the amino group undergoes diazotization followed by coupling with aniline. However, this method is less efficient (yield: 55–60%) due to competing side reactions.

Key Challenges:

-

Regioselectivity: Ensuring substitution occurs exclusively at C4.

-

Byproduct Formation: Hydrolysis of the methylthio group under acidic conditions.

One-Pot Multicomponent Reactions

Emerging protocols employ tandem cyclization-functionalization steps. For example, a mixture of ethyl acetoacetate, thiourea, and aniline derivatives in phosphoryl chloride (POCl₃) generates the pyrimidine ring with simultaneous anilino incorporation. While promising, this method requires rigorous temperature control (0–5°C) to prevent decomposition.

Performance Metrics:

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Yield | 50–58% |

| Purity (HPLC) | 85–90% |

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester. Treatment with aqueous NaOH (2 M) in tetrahydrofuran (THF) at 60°C for 4 hours quantitatively converts the ester to the carboxylic acid. Acidic work-up (HCl, pH 2–3) precipitates the product, which is isolated via filtration.

Purification:

-

Recrystallization Solvent: Ethanol/water (3:1 v/v).

-

Purity Post-Recrystallization: ≥98% (by NMR).

Industrial-Scale Production Considerations

Cost-Efficiency Modifications

-

Catalyst Recycling: Palladium catalysts from coupling reactions are recovered via charcoal filtration, reducing costs by 15–20%.

-

Solvent Recovery: DMF and THF are distilled and reused, minimizing waste.

Environmental Impact Mitigation

-

Green Solvents: Cyclopentyl methyl ether (CPME) replaces DMF in newer protocols, offering comparable yields (70–73%) with lower toxicity.

-

Waste Stream Management: Sulfur byproducts are neutralized with Ca(OH)₂ to form non-hazardous CaSO₄.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

-

HPLC Conditions: C18 column, 70:30 acetonitrile/water, 1.0 mL/min, UV detection at 254 nm.

-

Retention Time: 6.8 minutes.

Applications De Recherche Scientifique

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of specialty chemicals and materials, including dyes and pigments.

Mécanisme D'action

The mechanism of action of 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Pyrimidine-5-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituent types and positions. Below is a comparative analysis of key analogs:

Structural and Functional Differences

Table 1: Comparison of Pyrimidine-5-carboxylic Acid Derivatives

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The anilino group at C4 enhances binding to kinase targets due to aromatic π-π interactions, as seen in avanafil-related impurities . Methylthio at C2 improves metabolic stability compared to ethylthio analogs, which may increase lipophilicity but reduce solubility . Chloro substituents at C4 (e.g., 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid) are often used as leaving groups for further functionalization via nucleophilic substitution .

Synthetic Methodologies: Chemoselective displacement of methylsulfinyl groups with amines (e.g., in ) enables precise introduction of alkylamino groups at C2, critical for optimizing biological activity . Hydrolysis of esters (e.g., ethyl to carboxylic acid) is a common step to generate bioactive derivatives, as demonstrated in the synthesis of anticancer agents .

Physicochemical Properties: Carboxylic acid at C5 increases water solubility, whereas ester derivatives (e.g., ethyl esters) are more lipophilic, facilitating membrane penetration . Amino groups at C4 (e.g., 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid) may form hydrogen bonds with target proteins, enhancing inhibitory potency .

Activité Biologique

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid (CAS No. 857200-26-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Overview

This compound is a pyrimidine derivative characterized by its unique structure, which includes an aniline moiety and a methylthio group. Its chemical formula is C12H12N2O2S, and it has been studied for various applications, including enzyme inhibition and anticancer activity.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It has been shown to interact with specific molecular targets, such as kinases and proteases, which are crucial in cellular signaling pathways. By binding to the active sites of these enzymes, the compound can inhibit their activity, potentially leading to therapeutic effects against diseases like cancer.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:

- Cell Line Testing : The compound was tested against A549 human lung adenocarcinoma cells. Results indicated a significant reduction in cell viability, suggesting potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 10.5 |

| Cisplatin | A549 | 5.0 |

This data highlights that while the compound exhibits promising anticancer properties, it is less potent than cisplatin, a standard chemotherapeutic agent.

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in cancer progression:

- Cyclooxygenase (COX) Inhibition : In vitro studies demonstrated that this compound effectively inhibited COX enzymes, which play a role in inflammation and tumor growth.

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 15.0 |

| COX-2 | 12.0 |

These findings suggest that the compound may possess anti-inflammatory properties alongside its anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring or aniline moiety can significantly affect potency and selectivity against different targets.

Case Studies

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth in xenograft models of lung cancer. This supports its potential as a therapeutic agent.

- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance in cancer treatment protocols.

Q & A

Q. What are the optimal synthetic routes for 4-anilino-2-(methylthio)pyrimidine-5-carboxylic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves functionalizing pyrimidine cores via nucleophilic substitution or condensation reactions. For example, heating 2-methylthiopyrimidine derivatives with aniline derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) can yield the target compound . Key steps include:

- Amine coupling: Reacting 2-(methylthio)pyrimidine-5-carbonyl chloride with aniline derivatives in the presence of a base (e.g., triethylamine) .

- Purification: Crystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients to achieve >95% purity .

- Quality control: Use HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d6) to confirm purity and structural integrity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of techniques is required:

- NMR: H and C NMR in DMSO-d6 to identify aromatic protons (δ 7.2–8.5 ppm), methylthio groups (δ 2.5 ppm), and carboxylic acid protons (broad signal at δ 12–13 ppm) .

- Mass spectrometry: High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 292.08) .

- HPLC: Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) with UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the anilino group) influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic variation of substituents:

- Electron-withdrawing groups (e.g., -CF, -NO) on the anilino ring may enhance binding to target enzymes (e.g., kinases) by increasing electrophilicity .

- Methylthio replacement: Substituting the methylthio group with ethylthio or benzylthio alters lipophilicity, impacting membrane permeability (logP calculations via ChemDraw) .

- Assay design: Test modified analogs in enzyme inhibition assays (e.g., IC determination) or cellular models (e.g., cytotoxicity in cancer cell lines) .

Q. How can reaction mechanisms for carboxylic acid functionalization (e.g., amidation) be studied?

Methodological Answer: Mechanistic insights can be gained through:

- Kinetic studies: Monitor reaction progress via in-situ IR spectroscopy (e.g., disappearance of carboxylic acid C=O stretch at 1700 cm) .

- Isotopic labeling: Use O-labeled water to track hydrolysis intermediates in esterification reactions .

- Computational modeling: DFT calculations (e.g., Gaussian 09) to map energy barriers for nucleophilic attack on the carbonyl carbon .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies)?

Methodological Answer: Resolve discrepancies by:

- Standardizing assays: Use identical cell lines (e.g., HepG2 for liver cancer studies) and control compounds (e.g., doxorubicin) .

- Validating protocols: Replicate key experiments (e.g., enzyme inhibition) under published conditions to identify methodological variability .

- Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to account for outliers or batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.